molecular formula C18H24N2O3S B11037466 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol

Cat. No.: B11037466
M. Wt: 348.5 g/mol
InChI Key: YOYZGKIJBAHAFB-UHFFFAOYSA-N
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Description

This compound belongs to the class of N-acylpyrazoles and features an intriguing structure. Its systematic name is N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the assembly of its constituent moieties. While specific details may vary, a typical approach includes the following steps:

    Thiophene Ring Formation: Starting from commercially available precursors, a tetrahydrothiophene ring is formed through cyclization reactions.

    Pyrazole Formation: The pyrazole ring is introduced via condensation reactions with appropriate reagents.

    Substitution and Alkylation: The methyl and benzyl groups are added using suitable alkylating agents.

    Oxidation: The final step involves oxidation to yield the desired compound.

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization for yield, purity, and scalability is crucial.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: The benzyl group can be substituted under appropriate conditions.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

Common Reagents::

    Oxidation: Oxidizing agents like mCPBA or DMSO can be employed.

    Substitution: Alkyl halides (e.g., bromides or iodides) for benzyl group substitution.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on reaction conditions and regioselectivity. Potential products include sulfoxides, sulfones, and alkylated derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It may serve as a scaffold for designing novel drugs targeting specific pathways.

    Biological Studies: Researchers explore its effects on cellular processes, ion channels, and receptors.

    Industry: It could be used in material science or as a building block for other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it with related pyrazoles, thiophenes, and benzyl-substituted molecules. Its unique structure sets it apart in drug discovery and chemical research.

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-4-[4-(propan-2-yl)benzyl]-1H-pyrazol-5-ol (CAS Number: 1282130-55-5) is a novel organic molecule with promising biological activities. This article aims to provide a comprehensive overview of its biological activities, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N2O3SC_{19}H_{26}N_2O_3S, with a molecular weight of approximately 358.49 g/mol. The structure features a tetrahydrothiophene ring, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the tetrahydrothiophene moiety exhibit various pharmacological effects, including:

  • Antidiabetic Activity : Similar compounds have been studied for their potential to inhibit aldose reductase, an enzyme implicated in diabetic complications. Aldose reductase inhibitors are known to reduce sorbitol accumulation in cells, which can help mitigate diabetic neuropathy and retinopathy .
  • Antioxidant Properties : The presence of multiple functional groups in the compound may confer antioxidant properties, which are beneficial in reducing oxidative stress in cells .

Table 1: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
Compound A956794-42-6Aldose reductase inhibition
Compound B1246062-40-7Antioxidant activity
Compound C3718599Antidiabetic effects
Target Compound 1282130-55-5 Potential antidiabetic and antioxidant This Study

Case Studies

  • Aldose Reductase Inhibition : In vitro studies have shown that compounds similar to This compound effectively inhibit aldose reductase activity. These findings suggest that this compound may also exhibit similar mechanisms of action, potentially leading to therapeutic applications in diabetes management .
  • Oxidative Stress Reduction : A study evaluating the antioxidant capacity of related pyrazole derivatives demonstrated significant radical scavenging activity. The presence of the tetrahydrothiophene ring likely contributes to this effect, making it a candidate for further exploration in oxidative stress-related conditions .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrazole compounds. The findings indicate that modifications in the side chains can enhance biological activity. For instance, compounds with bulky groups like propan-2-yl benzyl showed increased solubility and bioavailability, which are critical for therapeutic efficacy .

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-methyl-4-[(4-propan-2-ylphenyl)methyl]-1H-pyrazol-3-one

InChI

InChI=1S/C18H24N2O3S/c1-12(2)15-6-4-14(5-7-15)10-17-13(3)19-20(18(17)21)16-8-9-24(22,23)11-16/h4-7,12,16,19H,8-11H2,1-3H3

InChI Key

YOYZGKIJBAHAFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)CC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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